Product packaging for Segesterone(Cat. No.:CAS No. 7690-08-6)

Segesterone

Cat. No.: B1250651
CAS No.: 7690-08-6
M. Wt: 328.4 g/mol
InChI Key: SFLXYFZGKSGFKA-XUDSTZEESA-N
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Description

Segesterone acetate, also known as Nestorone, is a synthetic 19-norprogesterone derivative that acts as a highly selective and potent agonist of the progesterone receptor . With a chemical formula of C23H30O4 and a molecular weight of 370.489 g·mol⁻¹, it is characterized by its 16-methylene-17α-acetoxy structure . This compound exhibits a remarkable progestational activity, reported to be approximately 100 times more potent than natural progesterone . Its primary research value lies in its highly specific mechanism of action; it binds selectively to the progesterone receptor with high affinity but demonstrates negligible binding to androgen or estrogen receptors, thereby limiting undesired androgenic or estrogenic effects in experimental models . A key pharmacodynamic feature is that this compound acetate is not orally active due to rapid hepatic metabolism, making it an excellent tool for studying non-oral drug delivery routes, including subcutaneous implants, transdermal gels, and intravaginal systems . Its main research applications are multifaceted. It is extensively investigated as a potent anti-ovulatory agent in the development of long-acting contraceptives, such as the FDA-approved contraceptive vaginal ring used in a 21-days-in/7-days-out cyclic regimen . Beyond reproductive health, a rapidly growing area of research explores its neuroregenerative and protective potential. Preclinical studies indicate that this compound acetate promotes neurogenesis, stimulates oligodendrocyte generation (suggesting elevated myelination), and exhibits protective effects in models of neurological diseases like multiple sclerosis and stroke . These effects may be mediated through the upregulation of insulin-like growth factor 1 (IGF-1) signaling pathways . Researchers are also optimizing novel delivery methods, such as intranasal nanoemulsions, to enhance direct brain targeting for neurological applications . From a safety perspective, focused studies have revealed an acceptable profile in research models, with common findings like headache and nausea noted in clinical trials of approved formulations . This product is provided for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O3 B1250651 Segesterone CAS No. 7690-08-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7690-08-6

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-16-methylidene-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-12-10-19-18-6-4-14-11-15(23)5-7-16(14)17(18)8-9-20(19,3)21(12,24)13(2)22/h11,16-19,24H,1,4-10H2,2-3H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

SFLXYFZGKSGFKA-XUDSTZEESA-N

SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Isomeric SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Other CAS No.

7690-08-6

Origin of Product

United States

Molecular and Cellular Pharmacology of Segesterone

Progesterone (B1679170) Receptor (PR) Binding and Activation

Segesterone acetate's primary mechanism of action involves its function as a high-affinity agonist for the progesterone receptor (PR). mdpi.com It demonstrates potent progestational activity, estimated to be 100 times greater than that of endogenous progesterone when administered parenterally. mdpi.comnih.gov

Ligand-Binding Domain (LBD) Interactions: Docking Position and Stabilizing Contacts

Docking experiments have revealed that this compound acetate (B1210297) occupies the same position within the progesterone receptor's ligand-binding domain (LBD) as progesterone. nih.govresearchgate.netdrugbank.comdrugbank.comnih.gov Its higher potency is attributed to additional stabilizing contacts formed between its 17α-acetoxy and 16-methylene groups and the PR LBD. nih.govresearchgate.netdrugbank.comdrugbank.comnih.gov These enhanced interactions contribute to its strong and stable binding, leading to a more potent agonistic effect compared to progesterone. nih.govdrugbank.comnih.gov

Relative Binding Affinities to Other Steroid Receptors (Androgen, Estrogen, Glucocorticoid, Mineralocorticoid) in In Vitro Assays

This compound acetate is highly selective for the progesterone receptor. mdpi.com It displays negligible binding affinity for the estrogen receptor and does not exhibit estrogenic activity. drugbank.com Its binding affinity for the androgen receptor is significantly lower, reported to be 500 to 600 times less than that of testosterone (B1683101), and it lacks androgenic activity. mdpi.comdrugbank.com

While this compound acetate does show some affinity for the glucocorticoid receptor (38% of that of dexamethasone (B1670325) in one report), it does not exert significant glucocorticoid or antiglucocorticoid effects at therapeutic concentrations. mdpi.comwikipedia.org It also does not bind significantly to the mineralocorticoid receptor and has no anti-mineralocorticoid activity. mdpi.comwikipedia.org Furthermore, it has a negligible binding affinity for sex hormone-binding globulin (SHBG). drugbank.com

Table 1: Relative Binding Affinities of this compound Acetate

Receptor Relative Binding Affinity Androgenic/Estrogenic/Glucocorticoid Activity
Progesterone Receptor (PR) High (100x > Progesterone) mdpi.comnih.gov, 272% of Progesterone wikipedia.org Potent Agonist nih.govdrugbank.comnih.gov
Androgen Receptor (AR) 500-600 times lower than testosterone mdpi.comdrugbank.com No significant activity mdpi.comdrugbank.com
Estrogen Receptor (ER) No significant binding mdpi.comwikipedia.orgdrugbank.com No significant activity mdpi.comdrugbank.com
Glucocorticoid Receptor (GR) Significant affinity (38% of dexamethasone) wikipedia.org No significant activity at therapeutic doses mdpi.comwikipedia.org
Mineralocorticoid Receptor (MR) No significant binding mdpi.comwikipedia.org No significant activity mdpi.comwikipedia.org
Sex Hormone-Binding Globulin (SHBG) Negligible drugbank.com N/A

Mechanisms of Agonistic Action at the Progesterone Receptor

As an agonist, this compound acetate activates the progesterone receptor, which then acts as a transcription factor to modulate gene expression. nih.govdrugbank.comnih.gov

Transcriptional Activation and Co-Regulator Recruitment

Upon binding to this compound acetate, the progesterone receptor undergoes a conformational change, leading to its activation. This activated complex then acts as a transactivator, influencing the transcription of target genes. nih.govdrugbank.comnih.gov The process of transcriptional activation by nuclear receptors like the PR typically involves the recruitment of co-regulator proteins (co-activators or co-repressors) to the receptor-DNA complex, which then modify chromatin structure and influence the assembly of the transcriptional machinery. While the specific co-regulators recruited by the this compound-PR complex are not explicitly detailed, this is a fundamental mechanism for steroid hormone action.

Modulation of Gene Expression Profiles in Responsive Cells

The activation of the progesterone receptor by this compound leads to changes in the expression of a wide array of genes in responsive cells. biorxiv.orgdiva-portal.org For instance, in the context of the endometrium, progestins are known to regulate genes involved in differentiation and proliferation. nih.gov Studies have shown that progesterone receptor activation can modulate the expression of genes associated with immune responses and neurogenesis. diva-portal.orgnih.gov The specific gene expression profiles modulated by this compound are tissue- and cell-type dependent, contributing to its diverse physiological effects. nih.gov For example, research has pointed to the modulation of genes such as GREB1 in response to progesterone receptor activation.

Identification of this compound-Responsive Genes (e.g., GREB1)

Non-Genomic Signaling Pathways Initiated by this compound

Beyond its direct effects on gene transcription (genomic signaling), this compound can also initiate rapid, non-genomic signaling pathways. These pathways are typically triggered at the cell surface and involve the rapid activation of intracellular signaling cascades, independent of new gene synthesis. nih.govfrontiersin.org

Research has shown that this compound (Nestorone) can potently inhibit the Toll-like receptor 4 (TLR-4) signaling cascade. researchgate.netnih.gov In a study using lipopolysaccharide (LPS)-stimulated THP-1 cell-derived macrophages, this compound was found to inhibit both arms of the TLR-4 pathway, particularly the TLR-4/MyD88/NF-κB signaling axis. researchgate.netnih.govresearchgate.net This results in a significant decrease in the secretion of inflammatory cytokines and chemokines. researchgate.netnih.gov

Furthermore, there is evidence to suggest that the proliferative effects of this compound may be mediated by the extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade. researchgate.net The use of a MAPK inhibitor, UO126, was found to prevent this compound-induced cell proliferation, implicating the MAPK/ERK pathway in its mechanism of action. researchgate.net This is consistent with broader findings that progesterone and other steroids can rapidly activate various kinase pathways, including MAPK/ERK, PI3K/Akt, and PKA, to influence cell function. frontiersin.orgnih.govresearchgate.net The activation of these pathways can, in turn, phosphorylate and modulate the activity of nuclear transcription factors, representing a point of crosstalk between non-genomic and genomic signaling. researchgate.net

Cellular Effects of this compound in In Vitro Models

Cell Proliferation and Apoptosis Studies in Target Cell Lines

The effects of this compound on cell proliferation and apoptosis are context-dependent and vary by cell type. In in vitro models, progestins can exhibit either pro-proliferative or anti-proliferative and pro-apoptotic effects.

A study on THP-1 cell-derived macrophages demonstrated that this compound (Nestorone) enhanced the viability of these cells when they were stimulated with lipopolysaccharide (LPS). researchgate.netnih.gov This finding points towards an anti-apoptotic or survival-promoting role in this specific immune cell context.

In the context of cancer cell lines, the effects of progestins are complex. Some studies have shown that progesterone can promote the proliferation of breast cancer cells, such as the MCF-7 line, by inducing the expression of cell cycle regulators like cyclin G1. nih.gov Another study found that progesterone had a mitogenic effect on MXT mouse mammary tumor cells. nih.gov Conversely, other research indicates that progesterone can inhibit the growth of ovarian cancer cell lines and induce apoptosis. nih.gov This apoptotic effect in ovarian cancer cells was shown to be mediated through the activation of the Fas/FasL signaling pathway. nih.gov In endometrial cells, progestins have been shown to prevent apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-xL to the pro-apoptotic protein Bcl-xS. nih.gov While specific data on this compound's direct impact on apoptosis in a wide range of cancer cell lines is limited in the provided results, its action as a potent progestin suggests its effects are likely to be similarly cell-type specific.

Cell Line / ModelCompoundObserved EffectPotential Mechanism
THP-1 MacrophagesThis compoundEnhanced cell viabilityInhibition of TLR-4 signaling
Ovarian Cancer CellsProgesteroneInduction of apoptosisActivation of Fas/FasL pathway
Breast Cancer Cells (MCF-7)ProgesteroneIncreased cell proliferationInduction of cyclin G1
Rat Endometrial CellsProgestinsPrevention of apoptosisIncreased Bcl-xL/Bcl-xS ratio

Modulation of Cell Differentiation (e.g., Oligodendrocyte Generation)

This compound has demonstrated significant effects on the differentiation of neural cells, particularly in promoting the generation of oligodendrocytes. Oligodendrocytes are responsible for producing myelin, the protective sheath that surrounds nerve axons, which is essential for proper nerve impulse conduction. researchgate.net

In vivo studies have shown that chronic exposure to this compound acetate stimulates the generation of oligodendrocytes, indicating a potential for enhanced myelination. researchgate.netresearchgate.net This effect is associated with an increased expression of Oligodendrocyte lineage transcription factor 2 (Olig2). researchgate.net Olig2 is a key transcription factor that plays a critical role in the specification and differentiation of oligodendrocyte precursor cells into mature, myelinating oligodendrocytes. researchgate.net A three-week treatment with this compound was found to stimulate the recruitment of oligodendrocyte progenitor cells and the replenishment of mature oligodendrocytes in the female mouse brain. researchgate.net

Neural Stem Cell Proliferation and Survival in Culture

This compound has been shown to have a neuro-regenerative role by promoting the proliferation and survival of neural stem cells (NSCs) in culture. NSCs are multipotent cells capable of self-renewal and differentiating into neurons, astrocytes, and oligodendrocytes. researchgate.net

Studies have reported that both acute and chronic exposure to this compound acetate (also referred to as ST-1435 or Nestorone) increases the proliferation and survival of human neural stem cells in in vitro models. researchgate.netresearchgate.net This effect contributes to neurogenesis, the process of generating new neurons. The pro-proliferative effect of this compound on NSCs has been demonstrated through the increased incorporation of BrdU (a marker for cell proliferation) and increased expression of cell cycle proteins like Proliferating Cell Nuclear Antigen (PCNA) and Doublecortin (DCX). researchgate.netnih.gov Research suggests these neurogenic effects may be mediated through the upregulation of Insulin-like Growth Factor-1 (IGF-1) and its receptor (IGF-1R), as well as the activation of the MAPK/ERK signaling pathway. researchgate.netnih.govresearchgate.net

FindingModel SystemKey Markers / Pathways
Increased Oligodendrocyte GenerationFemale Mouse BrainUpregulation of Olig2
Enhanced Neural Stem Cell ProliferationHuman Neural Stem Cells (in vitro)Increased BrdU, PCNA, DCX
Enhanced Neural Stem Cell SurvivalHuman Neural Stem Cells (in vitro)Upregulation of IGF-1, IGF-1R

Preclinical Pharmacodynamics and Pharmacokinetics of Segesterone in Animal Models

Pharmacodynamic Effects in Animal Species

Reproductive System Modulation

Preclinical research has demonstrated that segesterone acetate (B1210297) exerts significant modulatory effects on the female reproductive system, primarily through its potent progestational activity.

This compound acetate acts to prevent ovulation by suppressing the midcycle surge of luteinizing hormone (LH). drugbank.comnih.govnih.gov This blockage of LH secretion effectively inhibits the normal development of ovarian follicles. drugbank.comnih.govnih.gov The mechanism involves binding to progesterone (B1679170) receptors in the hypothalamus and pituitary gland, which in turn downregulates the release of gonadotropins. wikipedia.orgencyclopedia.pub In various animal models, the administration of this compound has been shown to disrupt the typical patterns of follicle growth. nih.govanimal-reproduction.org Studies in heifers, for instance, have illustrated that altering gonadotropin levels directly impacts follicle development, with follicle-stimulating hormone (FSH) being crucial for the growth of smaller follicles and LH pulses being necessary for the development of larger follicles. nih.gov

A key characteristic of this compound is its high anti-ovulatory potential, which has been observed to be among the most potent of all available progestins in animal studies. researchgate.netresearchgate.net This potent anti-ovulatory effect is a direct consequence of its ability to inhibit the LH surge. drugbank.comnih.govwikiwand.com Research in rats has been fundamental in demonstrating this activity, where the administration of this compound effectively prevents ovulation. researchgate.netdrugbank.com

Interestingly, studies in ovariectomized rats have shown that this compound acetate does not exhibit uterotropic activity, meaning it does not stimulate the growth of the uterus in the absence of estrogen. drugbank.comnih.govresearchgate.netdrugbank.com This lack of a direct growth-promoting effect on the uterus distinguishes it from some other progestins and underscores its specific mechanism of action. drugbank.com

In contrast to its lack of uterotropic activity, this compound acetate has demonstrated clear progestational effects on the endometrium. In endometrial transformation tests conducted in animal models, subcutaneous administration of this compound acetate resulted in dose-dependent increases in uterine weight. drugbank.comnih.govpharmaoffer.com This indicates its ability to induce the secretory changes in the endometrium characteristic of progestational agents. drugbank.comnih.govnih.gov Rabbits are a common model for these types of studies. researchgate.netdrugbank.com

This compound acetate's primary mechanism of action is through its potent progestogenic activity, which leads to anti-gonadotropic and functional antiestrogenic effects. wikiwand.comwikipedia.org By activating progesterone receptors, it suppresses gonadotropin secretion from the pituitary gland. wikipedia.orgencyclopedia.pub This suppression of gonadotropins, in turn, reduces the ovarian production of estrogens, leading to a functional antiestrogenic state. In a study involving healthy young men, this compound acetate administered as a transdermal gel significantly suppressed testosterone (B1683101) levels, demonstrating its potent anti-gonadotropic effects. wikiwand.comwikipedia.org

Data from Preclinical Animal Studies

The following tables summarize key findings from various preclinical studies on this compound acetate in different animal models.

Table 1: Effects of this compound Acetate on Reproductive Parameters in Animal Models

Parameter Animal Model Effect Reference
LH Secretion General Inhibition of midcycle surge drugbank.comnih.govnih.gov
Ovarian Follicle Development General Inhibition drugbank.comnih.govnih.gov
Ovulation Rats Inhibition researchgate.netdrugbank.com
Uterine Growth (Uterotropic Activity) Ovariectomized Rats No activity drugbank.comnih.govresearchgate.netdrugbank.com
Endometrial Transformation Rabbits Dose-dependent increase in uterine weight drugbank.comnih.govresearchgate.netdrugbank.compharmaoffer.com

Table 2: Receptor Binding Profile of this compound Acetate

Receptor Binding Affinity Androgenic/Estrogenic Activity Reference
Progesterone Receptor High N/A drugbank.comwikipedia.org
Androgen Receptor Negligible None drugbank.comdrugbank.com
Estrogen Receptor Negligible None drugbank.comdrugbank.com

Neurobiological Effects

Neuroprotective and Neuroregenerative Activity in Central Nervous System Disease Models

Preclinical studies have demonstrated that this compound acetate exhibits notable neuroprotective and neuroregenerative properties in animal models of several major central nervous system (CNS) disorders. nih.govcolab.ws Research indicates its potential as a therapeutic agent for debilitating neurological conditions with limited treatment options. nih.gov

In mouse models of Multiple Sclerosis (MS) , this compound acetate has been shown to promote the regeneration of myelin, the protective sheath around nerve fibers that is damaged in the disease. nih.govmultiplesclerosisnewstoday.com It is believed to achieve this by stimulating oligodendrogenesis, the process of generating myelin-producing cells, and reducing neuroinflammation. nih.govmultiplesclerosisnewstoday.compopcouncil.org These findings have spurred collaborations aimed at further preclinical investigation and potential clinical trials for MS. multiplesclerosisnewstoday.compopcouncil.org

This compound has also been evaluated in animal models of stroke . nih.govcolab.ws Studies show it confers neuroprotective effects, potentially by dampening inflammation and rescuing mitochondrial function within the brain. researchgate.net In models of ischemic stroke, this compound treatment was associated with reduced cell death and improved functional outcomes. researchgate.netfrontiersin.org

Furthermore, this compound has demonstrated neuroprotective activity in animal models of Amyotrophic Lateral Sclerosis (ALS) , a progressive neurodegenerative disease that affects motor neurons. nih.govcolab.wsibyme.org.ar Similar to its effects in MS and stroke models, its therapeutic potential in ALS is linked to its ability to protect neurons and support myelin integrity. nih.govresearchgate.netfrontiersin.org

Stimulation of Neurogenesis and Oligodendrogenesis in Brain Models

This compound acetate has been found to actively promote the generation of new neurons (neurogenesis) and oligodendrocytes (oligodendrogenesis) in the adult brain of animal models. nih.govnih.gov Chronic exposure to this compound, both alone and in combination with 17β-estradiol, significantly increased neurogenesis. nih.govresearchgate.net This effect is considered a key regenerative mechanism for maintaining brain plasticity. nih.govnih.gov

The stimulation of neurogenesis was observed in key brain regions, including the hippocampus and frontal cortex. nih.govnih.gov Studies using markers for cell proliferation, such as Ki67 and Proliferating Cell Nuclear Antigen (PCNA), confirmed an increase in the number of new cells following this compound administration. nih.gov

Brain Model FindingsEffect of this compound AcetateReference
Neurogenesis Increased proliferation and survival of neural stem cells in the hippocampus and frontal cortex. nih.govnih.gov
Oligodendrogenesis Stimulated the generation of oligodendrocytes, indicating potential for enhanced myelination. nih.govresearchgate.net
Myelination Promotes remyelination of axons in models of demyelinating disease. nih.govmultiplesclerosisnewstoday.com

In addition to creating new neurons, this compound also boosts the production of oligodendrocytes, the cells responsible for producing myelin. nih.govresearchgate.net This stimulation of oligodendrogenesis suggests that this compound could enhance myelination and support the structural integrity of the central nervous system, which is crucial for normal brain function and is compromised in neurodegenerative diseases like multiple sclerosis. nih.govfrontiersin.org

Involvement of Insulin-like Growth Factor 1 (IGF-1) Signaling in Neurogenesis

The neurogenic and oligodendrogenic effects of this compound appear to be mediated, at least in part, by the Insulin-like Growth Factor 1 (IGF-1) signaling pathway. nih.govresearchgate.net IGF-1 is a critical regulator of neurogenesis, influencing the proliferation, differentiation, and maturation of neural stem cells. nih.govexplorationpub.com

Preclinical research has shown that chronic administration of this compound leads to an upregulation of both IGF-1 and its receptor (IGF-1R) in the frontal cortex of mice. nih.govnih.govresearchgate.netufl.edu This increase in IGF-1 signaling is thought to be a key mechanism through which this compound promotes the generation of new neurons and oligodendrocytes. nih.govresearchgate.net The IGF-1 pathway activates other downstream signaling cascades, such as the MAPK/ERK pathway, which are known to induce cell proliferation. nih.govresearchgate.net

Signaling Pathway ComponentObservation in Animal ModelsImplicationReference
IGF-1 Upregulated after chronic this compound exposure.Suggests involvement in mediating this compound's neurogenic effects. nih.govnih.gov
IGF-1 Receptor (IGF-1R) Upregulated after chronic this compound exposure.Indicates activation of the IGF-1 signaling pathway. nih.govresearchgate.netufl.edu
Regulation of Pain Sensitivity and Migraine-Related Pathways in Animal Models

Recent preclinical studies have uncovered a role for progesterone receptor (PR) activation in modulating pain sensitivity and migraine susceptibility, with this compound being used as a specific PR agonist. researchgate.netnih.gov In female mouse models, activation of PRs by this compound was shown to increase sensitivity to mechanical and cold stimuli. researchgate.netbiorxiv.org

This effect was dependent on the presence of PRs in the nervous system. researchgate.netnih.gov Furthermore, the sequential administration of this compound and nitroglycerin (NTG), a substance used to induce migraine-like pain in animal models, significantly reduced the pain threshold, an effect not seen when either substance was given alone. researchgate.netnih.govresearchgate.net This suggests that PR activation can alter susceptibility to experimental migraine. researchgate.netnih.gov Progesterone receptors are expressed in several areas of the ascending pain pathway associated with migraine. researchgate.net These findings point to a complex, modulatory role for PR signaling in pain and migraine pathways. mdpi.com

Other Organ System Modulation in Preclinical Research

Liver Glycogen (B147801) and Tyrosine Transaminase Activity in In Vivo Assays

While this compound acetate shows some binding affinity for the glucocorticoid receptor in vitro, in vivo assays in adrenalectomized female rats have demonstrated that it does not exert glucocorticoid activity. drugbank.comfda.gov Specifically, administration of this compound did not lead to an increase in liver glycogen content or tyrosine transaminase (TAT) activity, which are classic indicators of glucocorticoid action. drugbank.comfda.govwjpmr.com Furthermore, when co-administered with a glucocorticoid like dexamethasone (B1670325), this compound did not interfere with the glucocorticoid-induced increases in these markers. fda.gov

Pharmacokinetic Profile in Animal Models

The pharmacokinetic profile of this compound acetate has been characterized in various animal models, providing foundational knowledge for its clinical development. These studies have explored its absorption, distribution, metabolism, and excretion, revealing key species-specific differences and similarities.

This compound acetate's absorption is highly dependent on the route of administration, a factor largely influenced by its extensive first-pass metabolism in the liver. drugbank.comnih.govpharmaoffer.com

Oral Administration: this compound acetate is not considered orally active due to rapid and extensive hepatic metabolism. drugbank.comnih.govpharmaoffer.com Studies in rats have shown that the oral bioavailability is low. wikipedia.org This necessitates parenteral administration to achieve therapeutic concentrations. drugbank.comnih.govpharmaoffer.com In mice and rats, single oral doses required high concentrations to induce mortality, indicating poor absorption and/or rapid inactivation. hpfb-dgpsa.ca

Subcutaneous Administration: This route provides more direct entry into the systemic circulation, bypassing the initial hepatic metabolism. In rats, subcutaneous administration of this compound acetate resulted in systemic absorption and distribution. drugbank.comfda.gov A study in rats using subdermal implants demonstrated sustained release and stable serum concentrations of this compound. fda.gov Following subcutaneous injection in rats, the compound is absorbed and subsequently eliminated primarily through feces. drugbank.compharmaoffer.com

Intravaginal Administration: The vaginal mucosa allows for efficient absorption of this compound acetate. researchgate.net Non-clinical pharmacokinetic studies have demonstrated that this compound acetate is rapidly absorbed and distributed following intravaginal administration. hpfb-dgpsa.ca This route, similar to subcutaneous delivery, avoids the first-pass effect in the liver, leading to effective systemic levels. drugbank.comnih.govpharmaoffer.com

Once absorbed, this compound acetate distributes to a wide array of tissues and organs in animal models. fda.gov

Following subcutaneous administration in animal models, the highest concentrations of this compound have been observed in the following tissues:

Gastrointestinal tract fda.gov

Adrenals fda.gov

Liver fda.gov

Ovaries fda.gov

Uterus fda.gov

Lower concentrations were found in the brain and kidneys. fda.gov The volume of distribution has been reported to be 19.6 L/kg. drugbank.comnih.gov this compound acetate exhibits high protein binding, with approximately 95% bound to serum proteins in rats and mice, which is similar to the binding observed in humans. pharmaoffer.comfda.gov It shows negligible binding affinity for sex hormone-binding globulin (SHBG). pharmaoffer.com

The metabolism of this compound acetate is a critical determinant of its pharmacokinetic profile and is primarily hepatic. drugbank.compharmaoffer.comfda.gov

The liver is the principal site of this compound acetate metabolism and inactivation. drugbank.compharmaoffer.comfda.gov In vitro studies using rat hepatocytes demonstrated that this compound is completely metabolized within 60 minutes, indicating a more rapid rate of liver biotransformation compared to humans. fda.gov This rapid hepatic clearance is the primary reason for its low oral bioavailability. drugbank.comnih.govpharmaoffer.com Intestinal metabolism of this compound is significantly less than hepatic metabolism. fda.gov

In animal models, the metabolism of this compound involves multiple reactions. In vitro studies have identified several metabolites. fda.gov The major oxidative metabolites found in serum are 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites. drugbank.comnih.govpharmaoffer.comhres.ca These metabolites are considered pharmacologically inactive, with an affinity for the progesterone receptor that is more than 10-fold lower than that of the parent compound, this compound acetate. drugbank.comnih.govpharmaoffer.comhres.ca Another metabolite, 3α, 5α-tetrahydrothis compound acetate, has been shown to act as an activator at GABA-A receptors in the brain. drugbank.comnih.govpharmaoffer.com

In rats, five metabolites resulting from Phase I and II metabolic reactions have been identified in vitro. fda.gov The major metabolite identified in vivo in the plasma, urine, and feces of rats is 4,5-dihydro-17α-deacetyl-segesterone. fda.gov In monkeys, the biotransformation is more extensive, producing 66 different metabolites, including numerous Phase I metabolites in serum and urine, and some Phase II glucuronide metabolites detected only in the urine. fda.gov

The biotransformation of this compound is carried out by specific enzyme systems in the liver. The primary enzymes responsible for the hepatic metabolism of this compound are Cytochrome P450 3A4 (CYP3A4) and carbonyl reductases. fda.gov

Enzyme FamilySpecific EnzymeRole in this compound Metabolism
Cytochrome P450CYP3A4 Primarily responsible for the hepatic biotransformation of this compound. fda.gov
Carbonyl ReductasesNot specifiedInvolved in the hepatic biotransformation of this compound. fda.gov

Major Oxidative Metabolites and Their Pharmacological Activity

Excretion Routes and Clearance in Animal Models

Studies in animal models have elucidated the primary pathways for the elimination of this compound acetate. The main route of excretion for this compound acetate and its metabolites is through the feces.

In rats, following subcutaneous administration, the vast majority of the compound is eliminated via the fecal route. One pharmacokinetic study found that approximately 81.4% of a subcutaneously administered dose was recovered in the feces, with a much smaller fraction, 7.62%, excreted in the urine. pharmaoffer.comdrugbank.comnih.gov Another study in rats confirmed the predominance of fecal excretion, showing that after a single subcutaneous, intravenous, or oral dose, about 70-80% of the radioactivity was recovered within 120 hours, primarily in the feces. fda.gov Specifically, after subcutaneous administration, approximately 50% of the dose was found in the feces within 24 hours, increasing to 95% by 120 hours post-dose. fda.gov

Biliary excretion is a significant contributor to the elimination process, indicating extensive hepatic metabolism. fda.gov In rats, studies involving both intravenous and oral administration showed that about 50% of the radioactive dose was excreted into the bile within 6 to 7 hours. fda.gov Similarly, in monkeys, after oral administration, this compound is absorbed and then rapidly disappears from systemic circulation, with metabolites appearing in the bile, which points to substantial hepatic biotransformation and clearance. fda.gov

The biological half-life of parenterally administered this compound acetate in animals has been reported to be between 24 and 72 hours. wikipedia.org

Table 1: Excretion of this compound Acetate in Rats

Administration RouteExcretion PathwayPercentage of DoseTime FrameSource
SubcutaneousFeces~81.4%Not Specified pharmaoffer.comdrugbank.comnih.gov
SubcutaneousUrine~7.62%Not Specified pharmaoffer.comdrugbank.comnih.gov
SubcutaneousFeces~50%24 hours fda.gov
SubcutaneousFeces~95%120 hours fda.gov
Intravenous/OralBile~50%6-7 hours fda.gov

Plasma Protein Binding (e.g., to Albumin, SHBG) in Animal Models

This compound acetate exhibits a high degree of binding to plasma proteins in animal models. pharmaoffer.com Research in both rats and mice indicates that approximately 95% of this compound is bound to serum proteins. fda.gov

The binding is primarily to albumin, a common carrier protein in the blood. nih.gov In contrast, this compound acetate shows negligible binding affinity for sex hormone-binding globulin (SHBG). pharmaoffer.comnih.govnih.govhres.ca This selective binding profile is a key characteristic of its pharmacokinetic behavior. The lack of significant binding to SHBG distinguishes it from other progestins like levonorgestrel (B1675169) and desogestrel, which do bind to SHBG with notable affinity. fda.govnih.gov This property influences its distribution and availability in the body. pharmaoffer.com

Table 2: Plasma Protein Binding of this compound Acetate in Animal Models

Animal ModelProtein BoundBinding ProteinBinding to SHBGSource
Rat~95%Serum ProteinsNegligible fda.gov
Mouse~95%Serum ProteinsNegligible fda.gov
General Animal ModelsHighAlbuminNegligible nih.gov

Synthesis, Structural Activity Relationships Sar , and Analog Design for Research

Synthetic Methodologies and Chemical Modifications for Research-Grade Segesterone

The synthesis of this compound acetate (B1210297) (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione) for research purposes is a multi-step process originating from steroid precursors. One established pathway begins with ⊿⁵-3β-acetoxy-16α,17α-epoxy-pregnen-20-one. sioc-journal.cn This starting material undergoes a series of chemical transformations to introduce the key functional groups that define this compound's structure and activity. A critical step involves the introduction of the 19-nor structure, which refers to the removal of the methyl group at the C-19 position (attached to C-10) of the steroid scaffold. bmj.com This modification is a common strategy in progestin design to enhance progestational activity. Further steps are designed to create the 16-methylene group and the 17α-acetoxy side chain, which are crucial for the compound's high potency. sioc-journal.cnsci-hub.se The synthesis of related analogs, such as 18-methylthis compound acetate, involves similar foundational chemistry with additional steps to modify the steroid backbone, for instance, by creating a 13-ethyl group. sci-hub.sewikipedia.org

Structure-Activity Relationships of this compound and its Analogs

The biological activity of this compound is intrinsically linked to its three-dimensional structure. The specific arrangement of its steroid rings and side chains dictates its binding affinity and selectivity for various hormone receptors.

Modifications to the core four-ring system of this compound are fundamental to its progestational character.

A-Ring : The Δ4-3-one configuration in the A-ring is a consistently required feature for high-affinity binding to the progesterone (B1679170) receptor (PR). nih.gov Analysis of numerous progestins suggests that an "inverted" A-ring conformation is optimal for this interaction. nih.gov

A/B-Ring Junction : The most significant ring system modification in this compound is the absence of the C-19 methyl group, making it a 19-nortestosterone and 19-norprogesterone (B1209251) derivative. wikipedia.org This removal enhances binding affinity for the PR by approximately tenfold compared to its parent structure.

D-Ring : The D-ring is a critical area for determining the functional outcome of receptor binding (agonist versus antagonist activity). nih.gov While this compound is a potent agonist, targeted modifications to this ring can invert its function. For example, the rational design of d-homosteroids, which feature an expanded six-carbon D-ring, has led to the creation of pure PR antagonists like APR19. nih.gov This demonstrates that the standard five-carbon D-ring of this compound is crucial for its agonist activity, and altering it provides a method to dissociate agonist and antagonist functions for research purposes. nih.gov

The substituents attached to the steroid core, particularly at C-16 and C-17, are primary determinants of this compound's high potency and selectivity. nih.govoup.com

17α-Acetoxy Group : The presence of a hydroxyl group at the 17α-position of 19-norprogesterone dramatically reduces PR binding affinity and progestational activity. nih.gov However, the esterification of this hydroxyl group to form the 17α-acetate (an acetoxy group) not only restores but significantly enhances the compound's affinity and potent agonist activity. nih.govrsc.orgtandfonline.comresearchgate.net This feature is a cornerstone of this compound's design.

16-Methylene Group : The introduction of a methylene (B1212753) (=CH₂) group at the C-16 position is another key modification that contributes significantly to the high progestational potency of this compound. wikipedia.orgdrugbank.com

18-Methyl (13-Ethyl) Group : Further modifications have been explored to create even more potent analogs. The synthesis of 18-methylthis compound acetate, which replaces the C-13 methyl group with an ethyl group, results in a compound with 3 to 10 times the progestogenic potency of this compound acetate. wikipedia.org This makes 18-methyl-SGA one of the most potent progestogens identified. wikipedia.org

Table 1: Impact of Key Structural Modifications on Progestational Activity

Modification Parent Compound Resulting Compound/Class Effect on Progestational Activity Reference(s)
Removal of C-19 Methyl Group Progesterone/Testosterone (B1683101) 19-Norprogestins (e.g., this compound) ~10-fold increase in PR binding affinity.
Addition of 17α-hydroxyl 19-Norprogesterone 17α-hydroxy-19-norprogesterone Dramatic decrease in PR affinity and activity. nih.gov
Acetylation of 17α-hydroxyl 17α-hydroxy-19-norprogesterone This compound Acetate Potent restoration and enhancement of PR affinity and agonist activity. nih.govresearchgate.net
Addition of 18-Methyl (13-Ethyl) This compound Acetate 18-Methylthis compound Acetate 3 to 10-fold increase in progestogenic potency. wikipedia.org

A defining characteristic of this compound is its high selectivity for the progesterone receptor, resulting in a lack of significant androgenic or estrogenic effects. drugbank.commdpi.com This selectivity is not accidental but a direct result of its specific molecular architecture.

This compound binds with high affinity to the PR but has negligible binding affinity for the androgen receptor (AR) and the estrogen receptor (ER). wikipedia.orgdrugbank.com Its affinity for the AR is reported to be 500 to 600 times lower than that of testosterone. drugbank.com Docking studies reveal that the substituents at C-17 (the 17β-methyl ketone and 17α-acetoxy groups) are structurally ill-suited for the AR's ligand-binding pocket. oup.com This is in stark contrast to the C-17 substituents of androgenic progestins like levonorgestrel (B1675169) (a 17β-hydroxyl and 17α-ethynyl group), which allow for potent AR activation. oup.com The highly potent analog 18-methylthis compound acetate also demonstrates negligible affinity for the AR, indicating that this crucial safety and selectivity feature is preserved. wikipedia.org

Table 2: Receptor Binding Profile of this compound and Related Steroids

Compound Primary Receptor Target Relative Affinity/Activity at Progesterone Receptor (PR) Relative Affinity/Activity at Androgen Receptor (AR) Reference(s)
This compound Acetate Progesterone Receptor High (Potent Agonist) Negligible wikipedia.orgoup.comdrugbank.com
18-Methylthis compound Acetate Progesterone Receptor Very High (3-10x more potent than this compound Acetate) Negligible wikipedia.org
Levonorgestrel Progesterone Receptor High (Potent Agonist) Significant (Potent Agonist) oup.com
Testosterone Androgen Receptor Weak High (Potent Agonist)

Influence of Side Chain Substitutions (e.g., at C-17) on Biological Activity

Rational Design of Novel this compound Derivatives for Mechanistic Studies

The principles of SAR are actively applied in the rational design of new this compound analogs. By making targeted chemical modifications, researchers can create molecular tools to explore the specific functions and mechanisms of the progesterone receptor.

Rational drug design allows for the synthesis of novel molecules with tailored properties to answer specific biological questions. tandfonline.comtandfonline.com In the context of this compound, this involves creating derivatives that can isolate or alter interactions with the PR.

One successful application of this is the use of this compound itself as a specific PR agonist in research to distinguish PR-mediated effects from those of other steroid metabolites. For instance, studies have used this compound to demonstrate that PR activation, independent of progesterone's metabolites like allopregnanolone (B1667786) (which acts on GABAₐ receptors), regulates pain sensitivity. biorxiv.org This use of a highly selective agonist allows researchers to attribute an observed physiological effect directly to the PR pathway.

Furthermore, rational design based on the crystal structure of the PR has enabled the development of compounds that completely dissociate agonist from antagonist activity. The synthesis of d-homosteroid analogs, such as APR19, which act as pure, passive antagonists, provides a powerful tool to study the consequences of blocking PR without the confounding partial agonist effects seen with other antagonists like mifepristone. nih.gov These specially designed molecules, born from the structural knowledge of progestins like this compound, are crucial for dissecting the precise role of the progesterone receptor in health and disease. nih.gov

Development of Probes for Receptor Isoform-Specific Research

The biological effects of progestogens like this compound are mediated by the progesterone receptor (PR), which exists as two primary isoforms, PR-A and PR-B. These isoforms are transcribed from a single gene but exhibit distinct transcriptional activities and physiological roles. pnas.orgnih.govnih.gov PR-B typically functions as a strong transcriptional activator, whereas PR-A can act as a repressor of PR-B and other steroid receptors. pnas.orgnih.gov Consequently, the ratio of PR-A to PR-B within a specific tissue is a critical determinant of the cellular response to progesterone and synthetic progestins. nih.govoncotarget.comnih.gov Understanding the isoform-specific actions of this compound is crucial for elucidating its complete pharmacological profile. This has driven research into the design of specific chemical probes to investigate the distinct functions of PR-A and PR-B.

The development of such probes relies on a detailed understanding of the synthesis, structural activity relationships (SAR), and the design of analogs that can selectively interact with or report on the activity of these receptor isoforms.

Synthesis and Structural Activity Relationships (SAR)

This compound is a 19-norprogesterone derivative, a class of progestins characterized by the absence of a methyl group at the C-19 position. oup.comd-nb.info This modification generally enhances progestational activity compared to progesterone. SAR studies on 19-norprogesterone derivatives reveal that small structural changes can dramatically alter receptor binding affinity and biological activity. nih.gov

For instance, the introduction of a 17α-hydroxyl group to the 19-norprogesterone core leads to a significant decrease in both binding affinity for the progesterone receptor and progestational activity. nih.gov However, subsequent modifications, such as the acetylation of this hydroxyl group (as seen in this compound acetate), can restore and even enhance potency. nih.gov This highlights the importance of the substituent at the 17α position for potent receptor interaction.

Research into other 19-norprogesterone analogs further illuminates these relationships. A series of 11β-substituted analogs demonstrates how modifications at different positions influence binding to both the progesterone receptor (PR) and the glucocorticoid receptor (GR), a key measure of selectivity. The ratio of relative binding affinity (RBA) for PR versus GR indicates the compound's progestational selectivity.

17α-Substituent (R¹)16α-Substituent (R³)PR RBA (%)aGR RBA (%)bSelectivity (PR-RBA/GR-RBA)c
OAcH471980.24
OAcα-CH₃432420.18
OAcβ-CH₃15ND--
OHH15410.37
OHα-CH₃461750.26
HEt612460.42

a Relative ability to displace tritium-labeled progesterone from the rabbit uterine PR compared with progesterone (=100). google.com

b Relative ability to displace tritium-labeled dexamethasone (B1670325) from the rat thymus GR as compared to dexamethasone (=100). google.com

c Ratio of RBA values for progesterone receptor (PR) to glucocorticoid receptor (GR). google.com

ND = Not Determined

This data underscores that achieving high affinity for the progesterone receptor while minimizing off-target binding to the glucocorticoid receptor is a key challenge in analog design. Such SAR knowledge is fundamental for designing specific probes, where the core progestin structure must retain high-affinity binding to PR isoforms after being chemically modified with a reporter tag.

Design and Synthesis of Fluorescent Probes

While specific fluorescent probes based directly on the this compound molecule have not been extensively detailed in published literature, the principles for their development have been established through research on other PR ligands. A successful strategy involves conjugating a potent PR ligand to a fluorescent dye, such as Boron dipyrromethene (BODIPY) or tetramethylrhodamine. nih.gov

One key example is the development of a fluorescent probe using the PR antagonist RU486 (Mifepristone). In this work, the RU486 molecule was attached to a BODIPY fluorophore via an extended, hydrophilic linker. nih.gov The linker is critical as it separates the bulky dye from the ligand, minimizing steric hindrance that could interfere with receptor binding. This synthesized probe, RU486-BODIPY, successfully demonstrated comparable bioactivity to the parent antagonist and was used to visualize the nuclear translocation of the progesterone receptor in living cells. nih.gov Such probes are invaluable for real-time imaging of receptor dynamics and studying the effects of other proteins on receptor function. nih.gov

Another approach involves the use of Green Fluorescent Protein (GFP) chimeras. Studies have utilized GFP-tagged versions of PR-A and PR-B to investigate their distinct subcellular localizations in living cells, finding that PR-A is more predominantly nuclear than PR-B even in the absence of a ligand. oup.com These molecular biology tools act as genetic probes to differentiate the behavior of the two isoforms.

Research Findings on Isoform-Specific Activity

Using cell lines that express only PR-A or PR-B, researchers have been able to characterize the isoform-specific activity of various progestins, including this compound (referred to as Nestorone or NES in some studies). These studies reveal that progestogens exhibit distinct, isoform-specific potencies and efficacies. nih.gov

A comparative study demonstrated that for a specific reporter gene, most progestogens, including this compound, were significantly more potent (acting at a lower concentration) via PR-A, but less efficacious (producing a weaker maximal response) compared to their activity via PR-B. nih.gov This finding is crucial, as it shows that the biological outcome of this compound treatment can vary significantly depending on the relative expression of PR-A and PR-B in the target tissue.

Dose-Response of Progestogens on PR-A and PR-B Mediated Gene Transcription nih.gov
CompoundReceptor IsoformPotency (-logEC₅₀)Efficacy (% of R5020 via PR-B)
This compound (NES)PR-A10.9738.9%
PR-B10.1185.7%
Progesterone (P4)PR-A10.2323.5%
PR-B9.0169.3%
Levonorgestrel (LNG)PR-A11.3341.4%
PR-B11.24106.9%

These findings highlight that there is no simple correlation between the binding affinity of a progestin and its functional activity at each receptor isoform, suggesting complex mechanisms of receptor regulation. nih.gov The development and application of isoform-specific probes, guided by SAR principles, are therefore essential tools for further dissecting these complex signaling pathways.

Theoretical and Computational Studies of Segesterone

Molecular Docking Simulations of Segesterone-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and its protein receptor.

Theoretical studies have been conducted to analyze the binding of this compound acetate (B1210297) to the progesterone (B1679170) receptor (PR). echemcom.com Docking experiments reveal that this compound acetate selectively binds to the progesterone receptor, where it functions as an agonist and transactivator. drugbank.comnih.govpharmaoffer.com The predicted binding mode shows that this compound acetate occupies the same docking position within the ligand-binding domain (LBD) of the PR as the endogenous hormone, progesterone. drugbank.comnih.govpharmaoffer.comresearchgate.net

Despite occupying the same pocket, this compound acetate demonstrates a higher potency. drugbank.comnih.govpharmaoffer.comresearchgate.net This increased potency is attributed to additional stabilizing contacts formed between the 17α-acetoxy and 16-methylene groups of the this compound acetate molecule and the PR's ligand-binding domain. drugbank.comnih.govpharmaoffer.comresearchgate.net In human receptor studies, this compound acetate was identified as a full progesterone receptor agonist with an EC50 of 23.7 pM. fda.gov

In silico docking analyses, performed using software like Molegro Virtual Docker (MVD), quantify the binding affinity through scoring functions. The total energy score for the formation of the this compound acetate-progesterone receptor complex has been calculated to be -122.005, indicating a strong and favorable interaction. echemcom.com This interaction is noted to be stronger than that of ethinyl estradiol (B170435) with its corresponding estrogen receptor. echemcom.com

Table 1: Predicted Binding Energy Scores for this compound Acetate-Progesterone Receptor (PR) Complex

Scoring Parameter Value
Total Energy Score -122.005
Moldock Score -142.701

Source: Eurasian Chemical Communications echemcom.com

The primary force driving the formation of the this compound acetate-receptor complex is steric interactions. echemcom.comsamipubco.comechemcom.com Computational studies show that these interactions contribute significantly to the binding energy, with a calculated Moldock score of -142.701 for the steric component alone. echemcom.com This indicates that the shape and volume of the this compound molecule are highly complementary to the topography of the progesterone receptor's binding site. The rings of the steroid structure are positioned to engage in favorable steric interactions with the residues of the receptor. echemcom.com

In contrast, hydrogen bonding does not appear to play a significant role in the formation of the complex between this compound acetate and the progesterone receptor. echemcom.com The high potency of this compound acetate is therefore mainly a result of the snug fit and the stabilizing contacts established by its unique 17α-acetoxy and 16-methylene groups within the receptor's ligand-binding domain. drugbank.compharmaoffer.comresearchgate.net

Prediction of Binding Modes and Affinities within PR Ligand-Binding Domain

Molecular Dynamics Simulations to Elucidate Conformational Changes Upon Binding

While molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of ligand-receptor interactions and the resulting conformational changes in the protein mdpi.comresearchgate.net, specific studies detailing MD simulations of this compound binding to the progesterone receptor to elucidate conformational shifts were not prominent in the reviewed literature. Such studies would be valuable to further understand the allosteric effects and the precise mechanism of receptor activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This technique is instrumental in drug design for optimizing lead compounds. However, based on the available research, specific QSAR models developed for a series of this compound derivatives to predict their progestational activity have not been detailed. The application of QSAR could facilitate the design of novel progestins with enhanced activity or improved pharmacokinetic profiles.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Indices in Ligand Characterization

To understand the chemical reactivity and stability of this compound acetate, quantum mechanical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been performed. echemcom.comechemcom.comechemcom.com These studies utilize Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of a molecule's stability. echemcom.com

The analysis of this compound acetate's FMOs reveals several key characteristics:

Reactivity: Density of states (DOS) graphs show that this compound acetate has a higher density of frontier orbitals compared to ethinyl estradiol, which suggests greater reactivity. echemcom.com

Electronegativity and Hardness: this compound acetate possesses higher electronegativity and lower chemical hardness than ethinyl estradiol, indicating a greater propensity to react with other chemical agents. echemcom.com

Electrophilicity: The global reactivity indices indicate that both this compound acetate and ethinyl estradiol have similar electrophilicity index values, meaning they exhibit comparable reactivity with electron-rich species. echemcom.comechemcom.com

Table 2: Global Reactivity Indices and Frontier Molecular Orbital Energies for this compound Acetate

Parameter Definition Value
E(HOMO) Energy of Highest Occupied Molecular Orbital -6.50 eV
E(LUMO) Energy of Lowest Unoccupied Molecular Orbital -0.65 eV
Energy Gap (η) E(LUMO) - E(HOMO) 5.85 eV
Ionization Potential (IP) -E(HOMO) 6.50 eV
Electron Affinity (EA) -E(LUMO) 0.65 eV
Electronegativity (χ) (IP + EA) / 2 3.57 eV
Chemical Hardness (η) (IP - EA) / 2 2.92 eV
Chemical Softness (S) 1 / η 0.34 eV⁻¹
Electrophilicity Index (ω) χ² / 2η 2.18 eV

Source: Adapted from Eurasian Chemical Communications echemcom.com

In Silico Prediction of ADME Properties in Preclinical Contexts

In silico tools are frequently used in early drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov A study utilizing the swissadme.ch web tool provided predictions for several key pharmacokinetic parameters of this compound acetate. echemcom.com

These predictions suggest that this compound acetate has favorable characteristics for drug development, including good potential for absorption and permeability across biological barriers. The prediction that it acts as an inhibitor of CYP2C9 is important for assessing potential drug-drug interactions. echemcom.com

Table 3: In Silico Predicted ADME Properties of this compound Acetate

ADME Property Predicted Parameter/Value
Lipophilicity iLogP: 3.29
Water Solubility Log S (ESOL): -3.75 (moderately soluble)
Pharmacokinetics Predicted to have Blood-Brain Barrier (BBB) permeability and high gastrointestinal (GI) absorption.
Drug-Metabolism Predicted to be a Cytochrome P450 (CYP2C9) inhibitor.
Skin Permeation Log Kp: -6.52 cm/s

Source: Eurasian Chemical Communications echemcom.com

Advanced Research Methodologies and Analytical Techniques in Segesterone Study

Techniques for Assessing Receptor Binding and Functional Activity (In Vitro)

In vitro techniques are fundamental to characterizing the interaction of segesterone with its primary target, the progesterone (B1679170) receptor (PR), and assessing its functional consequences at the cellular level.

Competitive radioligand binding assays are instrumental in determining the affinity of this compound for the progesterone receptor. These assays typically utilize a radiolabeled progestin, such as ³H-progesterone or ³H-R5020 (a synthetic progestin), to bind to the receptor. nih.govnih.gov The principle of the assay involves measuring the displacement of the radioligand from the receptor by increasing concentrations of the unlabeled test compound, in this case, this compound.

The binding affinity is quantified by the equilibrium dissociation constant (Kd) or the inhibitory concentration (IC50), which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. Studies have shown that this compound acetate (B1210297) exhibits a high affinity for the progesterone receptor, reported to be 272% of the affinity of progesterone itself. wikipedia.org This high affinity underscores its potency as a progestin. drugbank.comresearchgate.net The specificity of this compound is also a key finding from these assays; it demonstrates negligible binding to androgen and estrogen receptors, which accounts for its lack of androgenic or estrogenic side effects. drugbank.comresearchgate.net While it shows some affinity for the glucocorticoid receptor, it does not exert glucocorticoid activity in vivo. wikipedia.orgdrugbank.com

Table 1: Relative Binding Affinity of this compound Acetate to Steroid Receptors


ReceptorRelative Binding Affinity (%)Reference CompoundSource
Progesterone Receptor (PR)272%Progesterone caymanchem.com
Androgen Receptor (AR)Negligible (500-600 fold less than testosterone)Testosterone (B1683101) wikipedia.org
Estrogen Receptor (ER)NegligibleN/A wikipedia.org
Glucocorticoid Receptor (GR)38%Dexamethasone (B1670325) caymanchem.com

Reporter gene assays are powerful tools for quantifying the functional activity of this compound as a progesterone receptor agonist. caymanchem.com In these assays, cells (e.g., HeLa cells) are transfected with a plasmid containing a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT), linked to a progesterone-responsive promoter element (PRE). caymanchem.comresearchgate.net When this compound binds to the progesterone receptor in these cells, the receptor-ligand complex acts as a transcription factor, binding to the PRE and inducing the expression of the reporter gene. caymanchem.comnih.gov The resulting enzymatic activity of the reporter protein is then measured, providing a quantitative measure of the transcriptional activity induced by this compound. caymanchem.com

Research has demonstrated that this compound acts as a potent agonist and transactivator at the progesterone receptor. drugbank.comnih.gov Studies comparing its activity to other progestins have shown that this compound can induce robust transcriptional activation. researchgate.net For instance, one study found that this compound exhibited significant transcriptional activity, comparable to the natural hormone progesterone. researchgate.net These assays confirm that the high binding affinity of this compound translates into potent functional agonism at the molecular level.

Competitive Radioligand Binding Assays (e.g., with 3H-progesterone)

Omics Approaches in this compound Research

"Omics" technologies provide a global view of the molecular changes induced by this compound, offering insights into its broader biological effects beyond direct receptor activation.

Gene expression profiling techniques like DNA microarrays and RNA sequencing (RNA-Seq) are used to simultaneously measure the expression levels of thousands of genes in cells or tissues treated with this compound. nih.govlabmanager.comnih.gov These methods allow researchers to identify the downstream genes and pathways regulated by this compound's activation of the progesterone receptor. frontiersin.org

While specific microarray or RNA-Seq studies focused solely on this compound are not extensively detailed in the provided results, the application of these technologies in toxicogenomic and broader endocrine research is well-established. frontiersin.org For example, these techniques can reveal how this compound might influence genes involved in cell proliferation, differentiation, and inflammation. labmanager.comresearchgate.net RNA-Seq, in particular, offers the advantage of detecting novel transcripts and splice variants, providing a more comprehensive view of the transcriptional landscape altered by this compound. labmanager.comcd-genomics.com

Proteomics and metabolomics are used to study the downstream effects of this compound at the protein and metabolite levels, respectively. colab.wsresearchgate.net Proteomics can identify changes in the abundance of proteins in response to this compound treatment, providing a direct link between gene expression changes and functional cellular alterations. researchgate.net Metabolomics analyzes the global profile of small-molecule metabolites, offering a snapshot of the metabolic state of a cell or organism following this compound exposure. researchgate.net

These "omics" approaches have been applied in related fields, such as stroke research, to investigate the effects of hormones. researchgate.netresearchgate.net For this compound, these studies could identify biomarkers of its activity and elucidate its broader physiological impact. For instance, metabolomic analysis of serum from individuals using a this compound-containing contraceptive ring has been performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound and endogenous hormones. nih.govnih.gov

Table 2: Analytical Techniques in this compound Metabolite Analysis


TechniqueApplication in this compound ResearchKey Findings/CapabilitiesSource
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Simultaneous quantification of this compound acetate and endogenous steroid hormones (estradiol, progesterone, estrone) in human serum.Robust, accurate, and sensitive method with a lower limit of quantification of 10 pg/mL for all analytes. Allows for monitoring of drug concentrations in clinical trials.[8, 11]
In Vitro Metabolism StudiesIdentification of major oxidative metabolites in serum.Identified 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites as major, but pharmacologically inactive, metabolites.[1, 3]

Gene Expression Profiling (e.g., Microarray, RNA-Seq) in this compound-Treated Cells/Tissues

Advanced Imaging Techniques for this compound Distribution and Effects in Preclinical Models

Advanced imaging techniques are crucial for visualizing the distribution of this compound and its physiological effects in living organisms. While specific studies detailing advanced imaging of this compound are emerging, the potential applications are significant. Techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT) could be used with radiolabeled this compound to map its distribution and accumulation in target tissues like the uterus, ovaries, and brain in real-time.

Recent research has utilized imaging to observe the effects of this compound on neuronal activation in preclinical models. In one study, the administration of this compound to TRAP2 mice, an activity-reporter model, led to the enhanced expression of a fluorescent reporter (tdTomato) in neurons of the entorhinal cortex and hippocampus. biorxiv.org This indicates that this compound activates progesterone receptor-expressing neurons or their downstream targets in these brain regions involved in spatial memory. biorxiv.org Such advanced imaging approaches provide invaluable spatial and temporal information about the in vivo actions of this compound. tandfonline.com

Immunofluorescence Staining for Cell Proliferation and Differentiation Markers

Immunofluorescence staining is a critical technique used to visualize and identify specific proteins within cells, providing insights into processes like cell proliferation and differentiation. In the context of this compound acetate (SA) research, this method has been instrumental in elucidating the compound's effects on various cell types, particularly in the nervous system.

Studies have utilized immunofluorescence to demonstrate the impact of this compound acetate on neural cell proliferation and differentiation. nih.govresearchgate.net For instance, researchers have examined the expression of Ki-67, a protein widely used as a marker for cell proliferation, in brain tissues. nih.govresearchgate.net In studies involving chronic exposure to this compound acetate in mice, immunofluorescence staining of brain sections revealed a significant increase in the number of Ki-67 positive (Ki-67+) nuclei in the subgranular zone (SGZ) of the hippocampus. nih.gov This indicates that this compound acetate promotes the division of neural cells in this region.

To further characterize the fate of these newly generated cells, double-labeling immunofluorescence is often employed. This involves using antibodies against a proliferation marker, such as bromodeoxyuridine (BrdU), which is incorporated into the DNA of dividing cells, and a marker for a specific cell lineage. For example, studies have co-stained for BrdU and Doublecortin (DCX), a marker for immature neurons, or NeuN, a marker for mature neurons. nih.govresearchgate.net The observation of BrdU+/DCX+ and BrdU+/NeuN+ cells in the hippocampus of mice treated with this compound acetate confirms that the newly proliferated cells can differentiate into neurons. nih.govresearchgate.net

The pro-myelinating effects of this compound acetate have also been investigated using immunofluorescence. The expression of Olig2, a transcription factor crucial for oligodendrocyte development, has been shown to increase following this compound acetate treatment. nih.gov Immunofluorescent labeling of brain sections has exhibited a higher number of Olig2-positive cells in the corpus callosum of treated animals, suggesting that this compound acetate stimulates the proliferation of oligodendrocyte precursor cells. nih.gov

The general workflow for immunofluorescence staining involves several key steps:

Sample Preparation: Tissues, such as brain tissue, are fixed, embedded (e.g., in paraffin), and sectioned. researchgate.net

Antigen Retrieval: This step is often necessary to unmask the antigenic sites that may have been altered by fixation. researchgate.net

Blocking: Non-specific binding of antibodies is prevented by incubating the sections with a blocking solution, such as normal goat serum. researchgate.net

Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to the protein of interest (e.g., Ki-67, BrdU, DCX, Olig2). nih.govresearchgate.net

Secondary Antibody Incubation: A secondary antibody, which is conjugated to a fluorescent dye (fluorophore) and recognizes the primary antibody, is applied.

Counterstaining and Mounting: A nuclear counterstain, such as DAPI, is often used to visualize all cell nuclei. researchgate.net The sections are then mounted on slides for microscopic examination.

Visualization: The stained sections are viewed using a fluorescence microscope, which excites the fluorophores and captures the emitted light to generate an image.

Table 1: Markers Used in Immunofluorescence Studies of this compound Acetate

MarkerCellular ProcessFindings in this compound Acetate StudiesCitation
Ki-67Cell ProliferationIncreased number of Ki-67+ nuclei in the hippocampus of mice treated with this compound acetate. nih.gov
Bromodeoxyuridine (BrdU)Cell ProliferationIncreased number of BrdU+ nuclei in the brains of this compound acetate-treated mice. nih.govresearchgate.net
Doublecortin (DCX)Neuronal Differentiation (Immature Neurons)Presence of BrdU+/DCX+ cells in the hippocampus, indicating differentiation of new cells into neuronal precursors. nih.govresearchgate.net
NeuNNeuronal Differentiation (Mature Neurons)Presence of BrdU+/NeuN+ nuclei in the hippocampus, confirming maturation of new cells into neurons. nih.govresearchgate.net
Olig2Oligodendrocyte Proliferation and DifferentiationIncreased expression and number of Olig2+ cells in the frontal cortex, suggesting stimulation of oligodendrocyte precursor cell proliferation. nih.gov

Development of In Vitro and In Vivo Assays for Research Purposes

The investigation of this compound acetate's biological activities has been greatly facilitated by the development of specific in vitro and in vivo assays. These experimental models are crucial for understanding the compound's mechanisms of action and its effects on various physiological processes.

In Vitro Assays:

Neural Stem Cell Assays: In vitro models using human neural stem cells (NSCs) have been pivotal in demonstrating the direct effects of this compound acetate on neurogenesis. nih.govresearchgate.net These assays typically involve culturing NSCs and treating them with this compound acetate, alone or in combination with other hormones like 17β-estradiol. nih.gov Subsequent analysis of cell proliferation and survival has shown that this compound acetate can increase these parameters in human neural progenitor/stem cells. nih.govresearchgate.net Furthermore, these in vitro systems allow for the investigation of cellular differentiation pathways, for example, by inducing a dopaminergic phenotype in NSC progeny through specific culture conditions. nih.gov Human induced pluripotent stem cells (hiPSCs) are also increasingly used to create models of neurodegeneration, providing a human-relevant platform to test the neuroprotective potential of compounds like this compound. selvita.com

Organotypic Cerebellar Slice Cultures: To study myelination in a more complex, tissue-like environment, organotypic cultures of cerebellar slices from postnatal rodents are utilized. nih.gov In these assays, this compound acetate has been shown to promote the remyelination of axons, providing evidence for its regenerative potential in the central nervous system. nih.gov

In Vivo Assays:

Endometrial Transformation Tests: A key in vivo assay to assess the progestational activity of compounds is the endometrial transformation test. drugbank.com This test is often performed in ovariectomized rats. drugbank.com Following administration of this compound acetate, a dose-dependent increase in uterine weight is observed, which is a classic indicator of progestational effect. drugbank.com The endometrial transformation dosage for this compound acetate has been reported to be 600 μg per cycle. wikipedia.orgmdpi.com

Animal Models of Neurogenesis: To study the effects of this compound acetate on brain plasticity and repair in vivo, researchers use animal models, typically mice. nih.govresearchgate.net Chronic administration of this compound acetate to female mice has been shown to promote neural cell proliferation and survival. nih.gov These studies often involve the administration of BrdU to label dividing cells, followed by immunofluorescent analysis of brain tissue to identify the phenotype of the newly generated cells. nih.govresearchgate.net

Animal Models of Demyelination: The cuprizone-induced demyelination model in mice is another important in vivo assay. nih.gov This model allows for the investigation of compounds that can promote remyelination. This compound acetate has been shown to stimulate the regeneration of myelin in cuprizone-treated mice, further supporting its role in myelin repair. nih.gov

Table 2: Examples of In Vitro and In Vivo Assays for this compound Research

Assay TypeSpecific AssayPurposeKey Findings with this compoundCitation
In VitroNeural Stem Cell CultureTo assess direct effects on neurogenesis.Increased proliferation and survival of human neural stem cells. nih.govresearchgate.net
Organotypic Cerebellar Slice CultureTo study myelination in a tissue-like environment.Promotes remyelination of axons. nih.gov
In VivoEndometrial Transformation TestTo determine progestational activity.Dose-dependent increase in uterine weight. drugbank.com
Mouse Model of NeurogenesisTo study effects on brain plasticity.Promoted neural cell proliferation and survival. nih.govresearchgate.net
Cuprizone-Induced Demyelination ModelTo investigate remyelination potential.Stimulated myelin regeneration. nih.gov

Bioanalytical Methods for Quantification of this compound and Metabolites in Animal Biological Matrices

Accurate quantification of this compound acetate and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and throughput. oup.comnih.govresearchgate.net

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix (e.g., plasma, serum) and concentrate the analyte of interest. nih.gov Common techniques include:

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) is used to precipitate proteins, after which the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate the analyte from the sample matrix.

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically an ultra-high-performance liquid chromatography (UPLC) system, which separates this compound and its metabolites from other components in the sample based on their physicochemical properties. researchgate.net

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the parent ion and detecting specific fragment ions, which is highly selective for the target analyte.

The performance of the bioanalytical method is assessed through a rigorous validation process that evaluates parameters such as:

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. eijppr.com

Recovery: The efficiency of the extraction process. nih.gov

For the analysis of this compound acetate in animal plasma, methods have been developed and validated with LLOQs in the low pg/mL range, demonstrating the high sensitivity required for pharmacokinetic studies. researchgate.netnih.gov The use of stable isotope-labeled internal standards is crucial to compensate for variability in sample processing and matrix effects, ensuring the accuracy and precision of the method. oup.com

Table 3: Key Parameters in Bioanalytical Method Validation for this compound Quantification

ParameterDescriptionImportance in this compound AnalysisCitation
LinearityThe range of concentrations where the method provides a linear response.Ensures accurate quantification across a range of expected concentrations in animal studies. nih.gov
AccuracyCloseness of the measured concentration to the true concentration.Critical for reliable pharmacokinetic parameter estimation. nih.gov
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Indicates the reproducibility of the method. nih.gov
Lower Limit of Quantification (LLOQ)The lowest concentration that can be measured with acceptable accuracy and precision.Must be low enough to detect concentrations at the later time points of a pharmacokinetic profile. researchgate.net
SelectivityThe ability to measure the analyte in the presence of other compounds.Ensures that metabolites or other endogenous compounds do not interfere with the quantification of this compound. oup.com
Matrix EffectAlteration of ionization efficiency by co-eluting matrix components.Must be assessed and minimized to avoid inaccurate results. eijppr.com
RecoveryThe efficiency of analyte extraction from the biological matrix.A consistent and high recovery is desirable for a robust method. nih.gov

Comparative Studies and Mechanistic Insights of Segesterone

Comparative Analysis with Natural Progesterone (B1679170) in Receptor Pharmacology and Biological Effects

Segesterone acetate (B1210297), a synthetic progestin derived from 19-norprogesterone (B1209251), exhibits a significantly more potent and selective profile compared to natural progesterone. nih.govdrugbank.com In terms of receptor pharmacology, this compound acetate demonstrates a high affinity for the progesterone receptor (PR), acting as a full agonist. fda.gov Its binding affinity to the PR is remarkably high, reported to be 272% of that of progesterone. wikipedia.org This translates to a progestational activity that is approximately 100 times greater than that of natural progesterone. nih.govdrugbank.com This enhanced potency is attributed to additional stabilizing contacts between the 17α-acetoxy and 16-methylene groups of this compound acetate and the PR ligand-binding domain. nih.gov

Unlike natural progesterone, which can have various metabolites with different activities, this compound acetate's metabolites are not pharmacologically active. drugbank.com Furthermore, this compound acetate displays high selectivity for the PR, with negligible binding to androgen, estrogen, or mineralocorticoid receptors. wikipedia.orgmdpi.com This specificity minimizes the androgenic and estrogenic side effects often associated with other synthetic progestins. researchgate.net

Biologically, both this compound and progesterone exert neuroprotective effects. nih.govdiva-portal.org Studies in animal models have shown that this compound, similar to progesterone, can promote neurogenesis, the process of generating new neurons. nih.gov Specifically, chronic administration of this compound acetate has been found to increase the number of new neurons and oligodendrocytes in the adult female mouse brain. caymanchem.com This suggests a potential role for this compound in promoting the brain's regenerative capacity. nih.gov However, while progesterone's neuroprotective effects are well-documented in various models of brain injury, the clinical translation has been challenging. diva-portal.orgnih.gov

FeatureThis compound AcetateNatural Progesterone
Progesterone Receptor (PR) Affinity 272% of progesterone wikipedia.org100% (Reference)
Progestational Activity ~100 times higher than progesterone nih.govdrugbank.comStandard
Receptor Selectivity Highly selective for PR; negligible binding to androgen, estrogen, or mineralocorticoid receptors wikipedia.orgmdpi.comCan have broader effects due to various metabolites
Neuroprotective Effects Promotes neurogenesis and has shown neuroprotective effects in animal models nih.govcaymanchem.comWell-documented neuroprotective effects in preclinical studies diva-portal.orgnih.gov
Androgenic/Estrogenic Activity None mdpi.comresearchgate.netNone

Differentiation from Other Synthetic Progestins (e.g., Medroxyprogesterone (B1676146) Acetate)

This compound acetate distinguishes itself from other synthetic progestins, such as medroxyprogesterone acetate (MPA), through its unique receptor binding profile and distinct biological actions, particularly in the context of neuroprotection.

A key differentiator for this compound acetate is its high specificity for the progesterone receptor. wikipedia.org Unlike MPA, which is derived from 17-hydroxyprogesterone and possesses glucocorticoid activity, this compound acetate has a clean receptor binding profile with no significant androgenic, estrogenic, or glucocorticoid-like activities. nih.gov While this compound acetate does show some affinity for the glucocorticoid receptor, it does not translate into glucocorticoid effects in vivo, except possibly at very high doses. wikipedia.org This high selectivity is a significant advantage, as the off-target effects of other progestins can lead to undesirable side effects. researchgate.net For instance, the androgenic activity of some progestins derived from testosterone (B1683101) can cause acne and unfavorable changes in lipid profiles. researchgate.net

CompoundProgesterone ReceptorAndrogen ReceptorEstrogen ReceptorGlucocorticoid ReceptorMineralocorticoid Receptor
This compound Acetate High Affinity Agonist wikipedia.orgNo Significant Binding wikipedia.orgNo Significant Binding wikipedia.orgSignificant Affinity, but no in vivo activity wikipedia.orgNo Significant Binding mdpi.com
Medroxyprogesterone Acetate (MPA) AgonistCan have androgenic effectsCan have anti-estrogenic effectsPossesses glucocorticoid activity nih.govNo significant activity

The differences in receptor binding translate to distinct biological actions, particularly in the brain. While both progesterone and this compound acetate have demonstrated neuroprotective effects, MPA has not; in fact, it may be detrimental to neurons. nih.govfrontiersin.org Preclinical studies have shown that progesterone is neuroprotective, but MPA is not. nih.gov Research indicates that MPA can suppress the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth, whereas progesterone increases it. frontiersin.org

In contrast, this compound acetate has been shown to have neuroprotective effects comparable to natural progesterone. nih.gov Animal studies have demonstrated that this compound acetate promotes the regeneration of myelin, the protective sheath around nerve fibers, and improves neurological outcomes in models of multiple sclerosis. nih.gov Furthermore, this compound has been shown to exert long-term neuroprotective effects in a rat model of stroke. frontiersin.org These findings highlight a critical difference between this compound and other synthetic progestins like MPA, suggesting that this compound may offer neuroprotective benefits that MPA lacks. nih.govnih.gov

Specificity of Receptor Binding Profiles

Comparison with Other Selective Progesterone Receptor Modulators (SPRMs)

Selective Progesterone Receptor Modulators (SPRMs) are compounds that exhibit tissue-specific agonist, antagonist, or partial agonist/antagonist effects at the progesterone receptor. While this compound is primarily a potent progestin (a PR agonist), its high selectivity and specific applications warrant a comparison with the broader class of SPRMs.

In preclinical models, this compound acetate consistently acts as a potent agonist at the progesterone receptor across various tissues. For example, it effectively inhibits ovulation and maintains pregnancy in rats, and increases uterine weight in rabbits, all of which are classic progestogenic (agonist) effects. caymanchem.com This consistent agonist profile is a hallmark of its function as a progestin in hormonal contraceptives.

The defining characteristic of SPRMs, in contrast, is their ability to exert different effects in different tissues. For instance, some SPRMs might act as antagonists in the uterus (blocking progesterone's effects) while acting as agonists in other tissues. This tissue-specific action is a key feature that is being explored for various therapeutic applications.

While this compound's primary action is agonistic, its high potency and selectivity can be considered a form of tissue specificity in that it avoids the off-target effects seen with less selective progestins. researchgate.net

Elucidation of Pathways Mediating this compound's High Potency and Selectivity

The high potency and selectivity of this compound acetate are rooted in its specific molecular structure and its interaction with the progesterone receptor. nih.gov It is a 19-norprogesterone derivative, a structural class known for potent progestational activity. drugbank.com

Docking experiments have revealed that this compound acetate occupies the same binding pocket within the progesterone receptor's ligand-binding domain as natural progesterone. nih.gov However, the presence of the 17α-acetoxy and 16-methylene groups on the this compound molecule allows for additional stabilizing contacts with the receptor. nih.gov These extra interactions enhance the binding affinity and stability of the this compound-PR complex, leading to its significantly higher potency—about 100 times that of progesterone. nih.govdrugbank.com

The high selectivity of this compound is a result of its chemical structure being finely tuned to interact almost exclusively with the progesterone receptor. It does not bind significantly to androgen or estrogen receptors, which is a common issue with many other synthetic progestins, particularly those derived from testosterone. nih.govresearchgate.net This lack of cross-reactivity is crucial for its favorable side effect profile, as it avoids unwanted androgenic (e.g., acne, hirsutism) or estrogenic effects. researchgate.net Furthermore, while it has some affinity for the glucocorticoid receptor, this does not translate into significant glucocorticoid activity at therapeutic concentrations. wikipedia.org This combination of high potency and high selectivity makes this compound a unique progestin with a distinct pharmacological profile. researchgate.net

Future Directions in Segesterone Research

Exploration of Unexplored Biological Systems and Target Tissues in Animal Models

While the effects of segesterone on the reproductive system are well-documented, its influence on other biological systems remains largely unexplored. Future research should prioritize the investigation of this compound's effects on a wider range of tissues in animal models. The monkey is considered a suitable animal model for predicting human responses to synthetic hormones. fda.gov Following administration, this compound distributes to various tissues, with the highest concentrations found in the gastrointestinal tract, adrenals, liver, ovaries, uterus, and reproductive fat. fda.gov Conversely, concentrations in the brain and kidneys are low. fda.gov Understanding the compound's impact on these and other tissues, such as the cardiovascular, skeletal, and immune systems, is crucial.

Animal models will be instrumental in this exploratory phase. For instance, rodent models can be utilized to screen for effects on bone density, while larger animal models, such as rabbits and non-human primates, can provide insights into cardiovascular and metabolic consequences. fda.gov Examining the expression of progesterone (B1679170) receptors in these tissues will help to identify potential new targets for this compound's action.

Investigation of this compound's Role in Basic Science Beyond Reproductive Biology (e.g., Neuroscience, Inflammatory Responses)

Emerging evidence suggests that this compound's biological activity extends beyond its role in reproduction. nih.gov Its potential in neuroscience and in modulating inflammatory responses are particularly promising areas of research. nih.gov

Neuroscience:

Recent studies have highlighted the neuroprotective and neuroregenerative properties of this compound. nih.gov Research has shown that this compound acetate (B1210297) can promote neurogenesis, the process of generating new neurons, in the adult brain. nih.govresearchgate.net Chronic exposure to this compound, both alone and in combination with 17β-estradiol, has been found to increase the proliferation and survival of neural cells and stimulate the generation of oligodendrocytes, which are responsible for myelination. nih.govresearchgate.net These findings suggest a potential therapeutic role for this compound in neurodegenerative disorders like multiple sclerosis, stroke, and amyotrophic lateral sclerosis. nih.govpopcouncil.org A research partnership announced in 2024 between Médunik Canada and the Population Council aims to investigate this compound acetate as a potential treatment for multiple sclerosis, with preclinical results expected by late 2025 or early 2026. popcouncil.org The underlying mechanism may involve the upregulation of insulin-like growth factor 1 (IGF-1) and its receptor. researchgate.net

Inflammatory Responses:

Progesterone is known to play a role in regulating the immune system and attenuating inflammation. researchgate.net this compound, as a potent progestin, may share these properties. Studies have shown that this compound can inhibit the signaling pathways involved in inflammatory responses. researchgate.net For example, it has been demonstrated to inhibit the Toll-like receptor 4 (TLR-4) signaling cascade, which is a key pathway in the innate immune response. researchgate.net Further investigation into this compound's anti-inflammatory effects could open up new therapeutic avenues for chronic inflammatory diseases. The interaction between glial cells like microglia and oligodendrocytes is a key area for understanding neuroinflammatory dynamics. nih.gov Stress-induced glucocorticoids have been shown to sensitize the pro-inflammatory response of microglia. nih.gov

Advancements in Methodologies for Studying this compound's Molecular Interactions

To fully elucidate the mechanisms of action of this compound, advanced methodologies for studying its molecular interactions are required. Techniques such as X-ray powder diffraction (XRPD) can be crucial in determining the crystalline form of this compound acetate in pharmaceutical products. frontiersin.org

Modern biosensing approaches and molecular recognition strategies are also becoming increasingly important. nih.gov Computational methods, including molecular docking and machine learning, can provide valuable insights into the binding of this compound to its receptors and predict its interactions with other biological molecules. frontiersin.orgresearchgate.net These computational models rely on large datasets to simulate biological systems, offering a potentially faster and more accurate alternative to some traditional animal testing. bps.ac.uk

Spectroscopic techniques, such as fluorescence spectroscopy and UV-visible spectrophotometry, can be employed to study the binding kinetics and thermodynamics of this compound with its target proteins in real-time. researchgate.net Additionally, advanced chemical approaches, such as the development of novel chemical probes and assays, will be instrumental in dissecting the complex signaling pathways modulated by this compound. nih.gov

Potential for this compound and its Derivatives as Research Tools for Steroid Receptor Biology

The high affinity and selectivity of this compound for the progesterone receptor (PR) make it an excellent tool for studying steroid receptor biology. nih.gov It binds selectively to the PR and not to the androgen or estrogen receptors. pharmaoffer.comdrugbank.com While it has been shown to bind to the glucocorticoid receptor in vitro, it does not exert glucocorticoid activity in vivo. pharmaoffer.comdrugbank.comnih.gov This specificity allows researchers to probe the function of the PR without the confounding effects of activating other steroid receptors.

Furthermore, the development of this compound derivatives with modified properties could create a valuable toolkit for researchers. For example, fluorescently labeled this compound could be used to visualize the subcellular localization and trafficking of the PR in living cells. Biotinylated derivatives could be employed for affinity purification of PR-interacting proteins, helping to unravel the protein networks that mediate progesterone signaling. By systematically modifying the structure of this compound, it may be possible to develop selective PR modulators (SPRMs) with distinct biological activities, providing finer tools to dissect the diverse functions of the progesterone receptor.

Longitudinal Preclinical Studies to Understand Chronic Biological Effects

While short-term studies have provided valuable information on the efficacy and safety of this compound for contraception, long-term preclinical studies are essential to fully understand its chronic biological effects. nih.gov These studies should be designed to assess the impact of prolonged this compound exposure on a wide range of physiological parameters.

Longitudinal studies in animal models will allow for the evaluation of potential cumulative effects on various organ systems. nih.govnih.gov For example, monitoring bone mineral density over an extended period will be crucial to rule out any adverse effects on skeletal health. Similarly, long-term assessment of cardiovascular function, including blood pressure, lipid profiles, and coagulation parameters, is necessary. These studies should also include detailed histopathological examination of major organs at the end of the study period to identify any subtle, long-term changes. Understanding the chronic effects of this compound is paramount for its potential development for long-term therapeutic use beyond contraception. researchgate.net

Table of Compounds

Q & A

Q. What are the primary mechanisms of action of Segesterone in hormonal regulation, and how can researchers validate these pathways experimentally?

this compound, a synthetic progestin, primarily acts via progesterone receptor (PR) binding to inhibit ovulation and modulate endometrial activity. To validate its mechanisms:

  • Use in vitro receptor-binding assays (competitive displacement with radiolabeled progesterone) to assess PR affinity .
  • Conduct gene expression profiling (e.g., RNA-seq) in endometrial cell lines to identify downstream targets (e.g., HAND2, FOXO1) .
  • Compare results across models (human vs. rodent) to address species-specific variability .

Table 1: Key this compound Mechanisms and Validation Approaches

MechanismExperimental ModelValidation MethodReference
PR Binding AffinityHEK293 cells transfected with PRRadioligand competition assay
Endometrial AtrophyHuman endometrial stromal cellsImmunohistochemistry (IHC) for PR isoforms

Q. What standardized methodologies are recommended for assessing this compound’s pharmacokinetics in preclinical studies?

  • Tissue Distribution: Use LC-MS/MS to quantify this compound in plasma and tissues (e.g., uterus, liver) at timed intervals post-administration .
  • Metabolic Stability: Incubate this compound with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
  • Dose-Response Curves: Administer escalating doses in ovariectomized rodent models, measuring serum hormone levels (LH, FSH) to confirm ovulation suppression .

Q. Which hormonal pathways interact with this compound, and how can conflicting data from different studies be reconciled?

this compound interacts with glucocorticoid receptors (GR) and androgen receptors (AR) at high concentrations, leading to off-target effects. To resolve contradictions:

  • Perform dose-ranging studies to establish receptor specificity thresholds .
  • Apply meta-analysis to aggregate data from studies using consistent endpoints (e.g., PR vs. GR activation EC50 values) .
  • Use siRNA knockdown of non-target receptors to isolate this compound’s primary effects .

Q. How should researchers structure literature reviews to identify gaps in this compound’s clinical applications?

  • Systematic Reviews: Use databases (PubMed, Embase) with keywords: “this compound AND (contraception OR endometriosis)” filtered for clinical trials (2010–2025) .
  • Gap Analysis: Map findings against the PICO framework (Population: reproductive-age women; Intervention: this compound; Comparison: levonorgestrel; Outcomes: ovulation suppression rates) .

Q. What in vivo models are most appropriate for studying this compound’s contraceptive efficacy?

  • Rodent Models: Ovariectomized rats treated with estrogen priming + this compound implants; measure LH surge suppression .
  • Non-Human Primates: Cyclic administration in rhesus macaques to mimic human menstrual patterns .

Table 2: In Vivo Model Parameters for this compound Studies

ModelSpeciesEndpoint MeasuredLimitations
Ovariectomized RatSprague-DawleySerum LH/FSH levelsLack of natural cycling
MacaqueRhesusCervical mucus viscosityHigh cost, ethical concerns

Advanced Research Questions

Q. How can researchers design experiments to isolate this compound’s effects on the endometrium from systemic hormonal changes?

  • Localized Delivery: Use intrauterine devices (IUDs) releasing this compound in rodent models; compare systemic vs. tissue-specific hormone levels .
  • Conditional Knockout Models: Employ PR-floxed mice with Cre recombinase driven by endometrial promoters to ablate PR in target tissues .
  • Single-Cell Sequencing: Profile endometrial epithelial/stromal cells post-treatment to identify cell-type-specific responses .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous populations?

  • Mixed-Effects Models: Account for inter-individual variability in pharmacokinetic studies (e.g., body weight, metabolic rate) .
  • Bayesian Meta-Regression: Pool data from small-scale studies to estimate population-level dose-response curves .
  • Power Analysis: Predefine sample sizes using pilot data on ovulation suppression rates (α=0.05, β=0.2) .

Q. How can contradictory findings about this compound’s impact on bone mineral density (BMD) be addressed methodologically?

  • Longitudinal Studies: Track BMD (via DEXA scans) in non-human primates over 12–24 months of this compound exposure .
  • Control for Confounders: Adjust for baseline calcium intake, physical activity, and estrogen co-administration in multivariate analyses .
  • Mechanistic Studies: Assess osteoclast activity in bone marrow cultures treated with this compound ± RANKL inhibitors .

Q. What strategies improve reproducibility in this compound formulation studies?

  • Open Science Frameworks: Share raw HPLC chromatograms and pharmacokinetic data via repositories like Zenodo .
  • Detailed Protocols: Specify excipients, storage conditions, and administration routes (e.g., subcutaneous vs. intramuscular) .
  • Collaborative Validation: Replicate key findings in independent labs using blinded sample analysis .

Q. How can computational modeling predict this compound’s interactions with non-classical steroid receptors?

  • Molecular Dynamics Simulations: Model this compound’s binding to membrane-associated PR isoforms (e.g., PR-B vs. PR-A) .
  • Machine Learning: Train classifiers on existing receptor-ligand datasets to predict off-target binding risks .
  • Validation: Compare in silico predictions with SPR (surface plasmon resonance) binding assays .

Methodological Notes

  • Ethical Compliance: Adhere to ARRIVE guidelines for preclinical studies and obtain IRB approval for human tissue use .
  • Data Transparency: Deposit raw datasets in FAIR-aligned repositories (e.g., Figshare) with DOIs for cross-referencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.